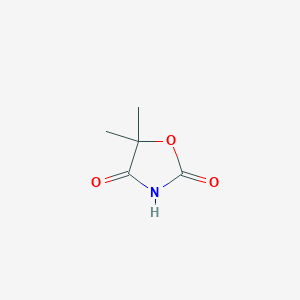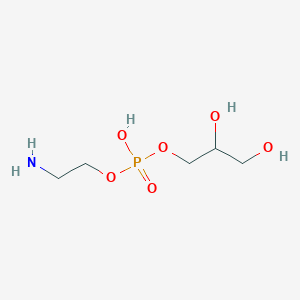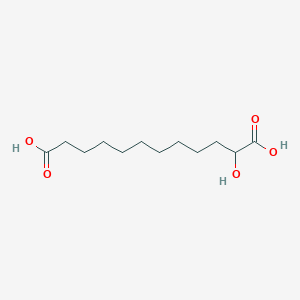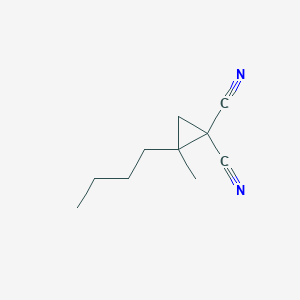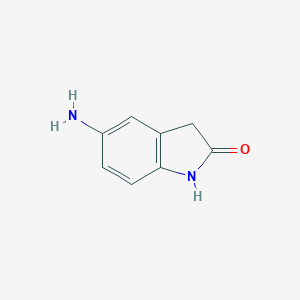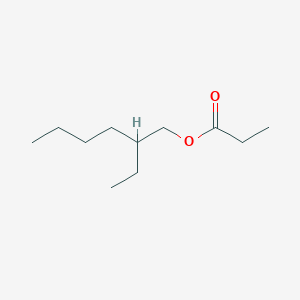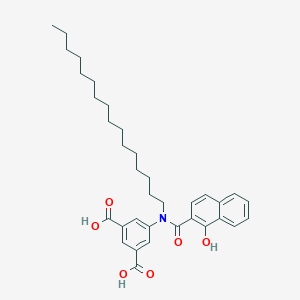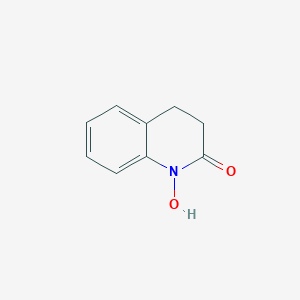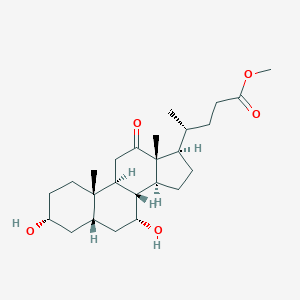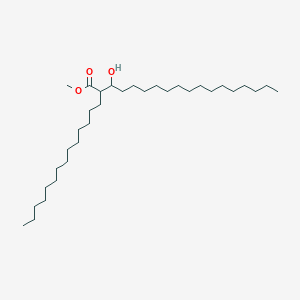
Methyl 3-hydroxy-2-tetradecyloctadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-hydroxy-2-tetradecyloctadecanoate, also known as Methyl 3-hydroxy-2-tetradecyloctadecanoate, is a fatty acid methyl ester that has been synthesized and studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
Wissenschaftliche Forschungsanwendungen
Novel Phospholipid Biosynthesis
Datta and Takayama (1993) identified a novel phospholipid containing 3-oxo-2-tetradecyloctadecanoate (dehydrocorynomycolate) in Corynebacterium diphtheriae. They found that this complex phospholipid, composed of dehydrocorynomycolate, a phosphate group, diacylglycerol, and an amine-containing component, is synthesized in an ATP-dependent manner, highlighting a unique biosynthetic pathway in bacteria (Datta & Takayama, 1993).
Lipopolysaccharide Analysis
Mielniczuk et al. (1992) utilized 3-hydroxytetradecanoic acids, closely related to Methyl 3-hydroxy-2-tetradecyloctadecanoate, as chemical markers in lipopolysaccharides analysis. Their study demonstrates the utility of these compounds in identifying bacterial lipopolysaccharides using gas chromatography-mass spectrometry, an essential technique in microbiology and pharmacology (Mielniczuk et al., 1992).
Synthesis of Anti-Tumor and Anti-Obesity Agents
Tripathi and Kumar (2012) described a method for synthesizing key chiral building blocks for anti-tumor and anti-obesity agents, including tetrahydrolipstatin and tetrahydroesterastin. This involves a process using hydrolytic kinetic resolution and sequential reactions, highlighting the importance of Methyl 3-hydroxy-2-tetradecyloctadecanoate in medicinal chemistry (Tripathi & Kumar, 2012).
Oxidative Cyclization in Organic Synthesis
Hashmi et al. (1984) conducted a study on oxidative cyclization involving hydroxy fatty esters, including Methyl 3-hydroxy-2-tetradecyloctadecanoate, producing various cyclic derivatives. This work is significant in organic chemistry for the synthesis of complex molecules (Hashmi et al., 1984).
Enantioselective Synthesis in Pharmaceutical Production
Birk et al. (2006) reported an enantioselective synthesis of Orlistat, an anti-obesity drug, using asymmetric hydrogenation of methyl 3-oxotetradecanoate to produce methyl (R)-3-hydroxy-tetradecanoate. This research is crucial for developing efficient and scalable pharmaceutical manufacturing processes (Birk et al., 2006).
Eigenschaften
CAS-Nummer |
17369-87-8 |
|---|---|
Produktname |
Methyl 3-hydroxy-2-tetradecyloctadecanoate |
Molekularformel |
C33H66O3 |
Molekulargewicht |
510.9 g/mol |
IUPAC-Name |
methyl 3-hydroxy-2-tetradecyloctadecanoate |
InChI |
InChI=1S/C33H66O3/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32(34)31(33(35)36-3)29-27-25-23-21-19-17-15-13-11-9-7-5-2/h31-32,34H,4-30H2,1-3H3 |
InChI-Schlüssel |
NCKLMYIJGWLHIF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCC)C(=O)OC)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCC)C(=O)OC)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



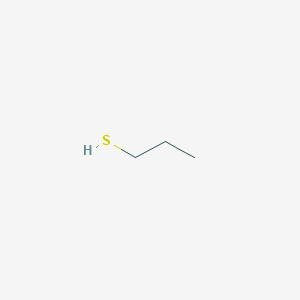
![5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole](/img/structure/B107720.png)
